molecular formula C16H20O3 B1613614 Ethyl 2-(cyclohexanecarbonyl)benzoate CAS No. 898792-17-1

Ethyl 2-(cyclohexanecarbonyl)benzoate

Cat. No. B1613614
CAS RN: 898792-17-1
M. Wt: 260.33 g/mol
InChI Key: YSGGWYZJNCJPAH-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclohexanecarbonyl)benzoate, also known as ECB, is a compound with the molecular formula C16H20O3 and an average mass of 260.328 Da . It’s commonly used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(cyclohexanecarbonyl)benzoate consists of 16 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The structure is electron-rich, allowing it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(cyclohexanecarbonyl)benzoate are not detailed in the available resources, esters in general can undergo a variety of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via an aminolysis reaction, and reduction to form alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

Ethyl 2-(cyclohexanecarbonyl)benzoate has a density of 1.1±0.1 g/cm³, a boiling point of 390.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 73.7±0.3 cm³ .

Scientific Research Applications

Catalytic Synthesis Studies

Ethyl benzoate, closely related to ethyl 2-(cyclohexanecarbonyl)benzoate, has been studied for its synthesis under microwave irradiation using catalysts. This research explores efficient synthesis methods with high esterification rates (Chen Liu-ping, 2008).

Educational Methods in Organic Chemistry

The preparation of ethyl benzoate has been used as a teaching model in organic chemistry labs to enhance students' understanding of synthetic methodology and to develop their scientific research skills (Miao Chen et al., 2017).

Liquid Crystalline Polymers Research

Research has been conducted on fluorinated monomers containing ethyl benzoate, focusing on their application in creating side chain liquid crystalline polysiloxanes. These compounds exhibit significant smectogenic properties and are characterized using techniques like differential scanning calorimetry (F. Bracon et al., 2000).

Photochemical Studies

The photochemistry of compounds similar to ethyl 2-(cyclohexanecarbonyl)benzoate has been examined, particularly focusing on their behavior in different solvents and under various conditions, revealing insights into their reactivity and potential applications (K. Morley & J. Pincock, 2001).

Synthesis and Characterization

The compound has also been synthesized and characterized using techniques like FT-IR, NMR, and density functional methods. These studies provide detailed insights into its structural and electronic properties (E. Fereyduni et al., 2011).

Hydrogenation Studies

Research has been conducted on the hydrogenation of ethyl benzoate catalyzed by various complexes, offering insights into efficient catalytic processes and potential applications in chemical synthesis (Jin Fengyou, 2000).

Safety and Hazards

While specific safety data for Ethyl 2-(cyclohexanecarbonyl)benzoate is not available, it’s important to handle all chemicals with care. General safety measures include avoiding release to the environment, wearing protective gear, and proper disposal of contents/container .

properties

IUPAC Name

ethyl 2-(cyclohexanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGGWYZJNCJPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632666
Record name Ethyl 2-(cyclohexanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-17-1
Record name Ethyl 2-(cyclohexylcarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(cyclohexanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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